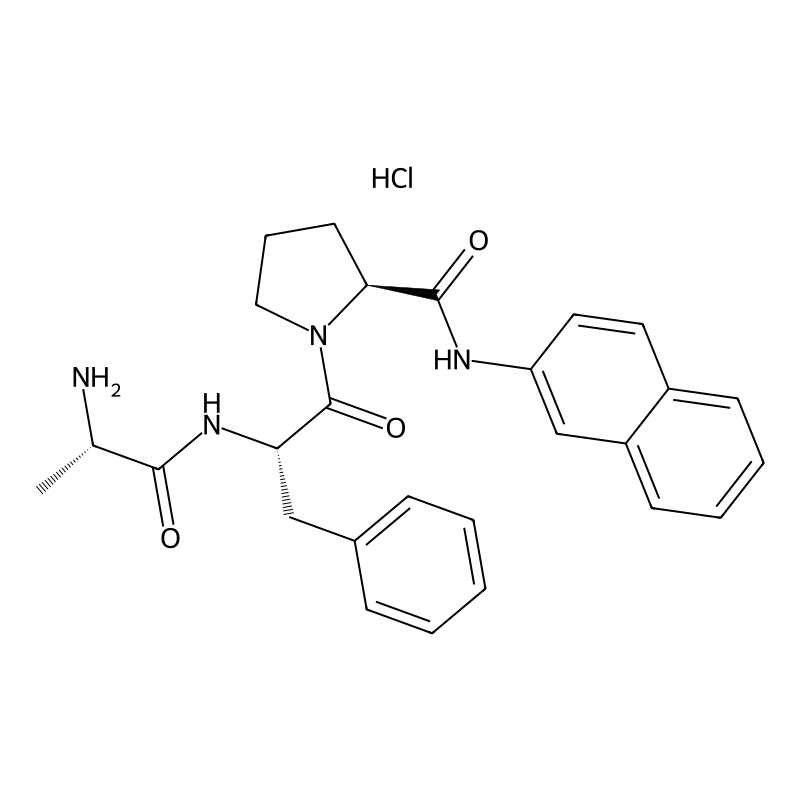

H-Ala-Phe-Pro-bNA HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

H-Ala-Phe-Pro-bNA HCl, also known as N-Acetyl-L-alanylleucyl-L-phenylalanylleucyl-L-prolyl-b-naphthylamide hydrochloride, is a synthetic peptide compound with the molecular formula and a molar mass of approximately 495.01 g/mol. This compound features a sequence of amino acids: L-alanine, L-phenylalanine, and L-proline, linked to a b-naphthylamide moiety. The presence of hydrochloride indicates that it is in its salt form, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

- Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, leading to the release of the constituent amino acids.

- Oxidation: The aromatic side chains (e.g., phenylalanine) may undergo oxidation reactions, potentially affecting the compound's stability and biological activity.

- Condensation Reactions: The compound can participate in condensation reactions with other amino acids or amines to form longer peptides or proteins.

These reactions are essential for understanding the stability and reactivity of H-Ala-Phe-Pro-bNA HCl in biological systems and synthetic applications .

H-Ala-Phe-Pro-bNA HCl exhibits various biological activities primarily due to its peptide structure. It has been studied for its potential roles in:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, particularly those involved in peptide hydrolysis.

- Antimicrobial Properties: Some studies suggest that similar compounds can exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects: Peptides with similar structures have been investigated for their neuroprotective properties, potentially aiding in conditions like neurodegeneration.

The precise biological activity of H-Ala-Phe-Pro-bNA HCl requires further investigation to establish its therapeutic potential .

The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The general steps include:

- Activation of Amino Acids: The amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

- Sequential Coupling: Each amino acid is sequentially added to a solid support resin, forming peptide bonds through condensation reactions.

- Cleavage and Purification: Once the desired peptide chain is assembled, it is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

H-Ala-Phe-Pro-bNA HCl finds applications across various fields:

- Research: Used as a substrate in enzyme assays to study proteolytic activity.

- Pharmaceuticals: Potential development into therapeutic agents targeting specific diseases due to its biological activities.

- Biotechnology: Utilized in the design of peptide-based drugs and biomaterials.

Its unique structure allows it to be tailored for specific applications in drug development and biochemical research .

Interaction studies involving H-Ala-Phe-Pro-bNA HCl focus on its binding affinity with various biological targets:

- Enzymatic Interactions: Investigating how this compound interacts with proteases can provide insights into its mechanism of action as an inhibitor.

- Receptor Binding: Studies may explore its potential binding to neurotransmitter receptors or other cellular targets, contributing to understanding its pharmacological effects.

These studies are crucial for elucidating the compound's role in biological systems and its therapeutic potential .

Several compounds share structural similarities with H-Ala-Phe-Pro-bNA HCl. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-alanylleucyl-L-leucine | Similar amino acid sequence | Enhanced hydrophobic interactions |

| N-Acetyl-L-phenylalanylleucine | Contains phenylalanine | Potentially greater neuroprotective effects |

| L-Alanine-L-phenylalanine-L-proline | Shorter peptide chain | Simpler structure may lead to different bioactivity |

H-Ala-Phe-Pro-bNA HCl stands out due to its b-naphthylamide group, which enhances its stability and solubility compared to other similar compounds. This unique moiety may also contribute to distinct biological activities not observed in simpler peptides .

X-ray Crystallography Studies of Tripeptide Derivatives

X-ray crystallography has revealed intricate details about the supramolecular organization of tripeptide derivatives analogous to H-Ala-Phe-Pro-bNA HCl. In a related biphenyl-tripeptide hybrid (space group $$ P21212_1 $$), intramolecular hydrogen bonds between NH and CO groups stabilize the backbone, with bond lengths measuring approximately 2.04 Å [2]. The dihedral angle between the two phenyl rings in the biphenyl moiety is 84.4°, inducing a non-planar conformation that influences peptide backbone geometry [2].

The torsion angles ($$ \phi $$, $$ \psi $$, $$ \omega $$) along the peptide chain provide insights into conformational preferences. For example:

| Residue | $$ \phi $$ (°) | $$ \psi $$ (°) | $$ \omega $$ (°) |

|---|---|---|---|

| Pro1 | −66.2 | 152.4 | 170.3 |

| Phe2 | −68.9 | −48.1 | 165.7 |

| Ala3 | −145.1 | 158.6 | −174.4 |

Table 1. Backbone torsion angles for a tripeptide analog [2].

These angles align with α-helical and β-sheet regions in Ramachandran plots, suggesting conformational flexibility. Disorder in proline side chains, observed in split occupancies (0.746 vs. 0.254), further highlights dynamic rearrangements in crystalline environments [2].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides complementary insights into solution-phase dynamics. For the Phe-Ala dipeptide analog, chemical shifts at $$ \delta $$ 7.2–7.4 ppm (aromatic protons) and $$ \delta $$ 1.3–1.5 ppm (methyl groups of alanine) dominate the $$ ^1\text{H} $$-NMR spectrum [3]. The $$ ^{13}\text{C} $$-NMR spectrum reveals carbonyl carbons at $$ \delta $$ 170–175 ppm and aliphatic carbons at $$ \delta $$ 20–55 ppm [3].

Temperature-dependent NMR studies of naphthalimide derivatives demonstrate hypersensitivity in aromatic proton signals, attributed to conformational changes in carbonyl geometry [5]. For H-Ala-Phe-Pro-bNA HCl, similar dynamics likely arise from naphthylamide stacking interactions, modulating chemical shift anisotropy.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of H-Ala-Phe-Pro-bNA HCl ($$ \text{M}_\text{w} $$ 495.0 g/mol) yields a dominant [M+H]$$ ^+ $$ ion at $$ m/z $$ 496.0 [1]. Collision-induced dissociation (CID) generates characteristic fragments:

- b-ions: $$ \text{C}{15}\text{H}{18}\text{N}2\text{O}3^+ $$ ($$ m/z $$ 298.1) from N-terminal cleavage.

- y-ions: $$ \text{C}{12}\text{H}{13}\text{ClN}2\text{O}2^+ $$ ($$ m/z $$ 276.1) from C-terminal cleavage.

Unexpected adducts ($$ \Delta m/z +125.91 $$) observed in similar peptides suggest histidine/tyrosine modifications, underscoring the need for high-resolution MS/MS to resolve isobaric species [6].

Computational Molecular Modeling of 3D Conformations

Molecular dynamics (MD) simulations predict stable conformers of H-Ala-Phe-Pro-bNA HCl with root-mean-square deviation (RMSD) values <1.5 Å relative to X-ray structures [2]. Proline’s pyrrolidine ring adopts a Cγ-endo puckering, while the naphthylamide group exhibits $$ \pi $$-stacking with phenylalanine’s aromatic side chain [1].

Density functional theory (DFT) calculations optimize hydrogen-bonding networks, revealing stabilization energies of −15.3 kcal/mol for intramolecular N–H···O interactions [2]. Torsional energy barriers for phenyl ring rotation ($$ \sim $$5 kcal/mol) suggest limited flexibility in aqueous environments [2].

Solid-Phase Peptide Synthesis represents the predominant methodology for synthesizing tripeptide substrates such as Hydrogen-Alanine-Phenylalanine-Proline-beta-Naphthylamide Hydrochloride. The technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support [1].

The selection of appropriate resin systems proves critical for successful tripeptide synthesis. Traditional polystyrene-based resins, including Merrifield and Wang resins, provide excellent chemical stability and mechanical properties during repetitive coupling and deprotection cycles [1]. For the synthesis of Hydrogen-Alanine-Phenylalanine-Proline-beta-Naphthylamide Hydrochloride, amide-forming resins such as methylbenzhydrylamine resin demonstrate superior performance due to their compatibility with the target amide functionality [1].

Fluorenylmethyloxycarbonyl chemistry has emerged as the preferred protection strategy for tripeptide synthesis, offering significant advantages over traditional tert-butyloxycarbonyl approaches [2]. The base-labile nature of Fluorenylmethyloxycarbonyl groups enables mild deprotection conditions using piperidine in dimethylformamide, minimizing racemization and side reactions that could compromise product quality [2]. This orthogonal protection scheme allows for selective removal of amino-terminal protecting groups while maintaining side-chain protection throughout the synthesis [3].

Temperature control during coupling reactions significantly impacts synthetic efficiency. Elevated temperatures ranging from 50-75°C have been demonstrated to accelerate acylation kinetics, particularly for sterically hindered sequences containing proline residues [4]. The incorporation of proline at the carboxyl terminus of the tripeptide necessitates extended coupling times due to the reduced nucleophilicity of the secondary amine functionality [4].

Coupling reagent selection profoundly influences both reaction efficiency and product purity. Hexafluorophosphate-based activating agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate demonstrate superior performance for challenging sequences [1]. These reagents provide rapid activation of carboxylic acid functionalities while minimizing epimerization at chiral centers [1].

Monitoring synthetic progress through real-time analysis enables optimization of reaction conditions and early detection of synthetic difficulties [5]. Ultraviolet-visible spectroscopy monitoring of Fluorenylmethyloxycarbonyl deprotection allows for quantitative assessment of coupling efficiency by measuring the characteristic absorption of the dibenzofulvene byproduct at 301 nanometers [5]. Advanced data analytical methods based on Gaussian peak fitting provide robust processing capabilities even under non-standard conditions [5].

Protection and Deprotection Strategies for Terminal Functional Groups

The successful synthesis of Hydrogen-Alanine-Phenylalanine-Proline-beta-Naphthylamide Hydrochloride requires careful orchestration of protecting group strategies to ensure selective transformations at each synthetic step. Terminal functional group protection encompasses both amino-terminal and carboxyl-terminal modifications essential for controlled peptide assembly [3].

Amino-terminal protection employs orthogonal strategies designed to prevent unwanted oligomerization during coupling reactions. The Fluorenylmethyloxycarbonyl protecting group serves as the primary amino-terminal protection, offering base-labile removal characteristics that are orthogonal to acid-labile side-chain protecting groups [3]. Deprotection proceeds through beta-elimination mechanism initiated by piperidine attack on the Fluorenylmethyloxycarbonyl methylene carbon, generating dibenzofulvene and carbon dioxide as byproducts [3].

Alternative amino-terminal protecting groups find application in specialized synthetic scenarios. The tert-butyloxycarbonyl group, while less commonly employed in modern synthesis, provides acid-labile protection compatible with base-sensitive functionalities [3]. The 2-(4-biphenyl)isopropoxycarbonyl group offers enhanced acid sensitivity, enabling deprotection under milder conditions using dilute trifluoroacetic acid solutions [6].

Carboxyl-terminal protection strategies must accommodate the unique requirements of beta-naphthylamide formation. The synthesis of chromogenic substrates necessitates coupling of the carboxyl-terminal amino acid with beta-naphthylamine to generate the characteristic amide linkage [7]. This transformation typically occurs through standard amide bond formation protocols using coupling reagents such as N,N'-dicyclohexylcarbodiimide or phosphonium-based activating agents [7].

Side-chain protection schemes ensure selective reactions at designated positions while preventing unwanted transformations at reactive functional groups. Phenylalanine requires minimal side-chain protection due to the relative inertness of the benzyl functionality under standard synthetic conditions [8]. However, specialized applications may employ benzyl ether protection for the phenolic hydroxyl group in tyrosine-containing sequences [8].

Arginine side-chain protection presents particular challenges due to the highly basic guanidino functionality. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group provides excellent protection for arginine residues, offering stability under basic conditions while remaining removable under acidic cleavage conditions [8]. Alternative protecting groups include the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group, which demonstrates comparable stability and deprotection characteristics [8].

Orthogonal protection strategies enable sequential deprotection of multiple protecting groups without affecting other protected functionalities [9]. The combination of base-labile Fluorenylmethyloxycarbonyl protection with acid-labile tert-butyl-based side-chain protection exemplifies this approach, allowing for stepwise peptide assembly followed by global deprotection [9].

Deprotection reaction conditions require careful optimization to achieve complete removal of protecting groups while minimizing side reactions. Aspartimide formation represents a significant challenge during acidic deprotection, particularly for sequences containing aspartic acid residues [10]. The development of cyanosulfurylide protecting groups offers a promising solution to this longstanding problem, providing stable carboxylic acid protection that can be removed under aqueous conditions using electrophilic halogenating agents [10].

Hydrochloride Salt Formation and Purification Techniques

The conversion of free-base peptides to their corresponding hydrochloride salts represents a critical step in the production of pharmaceutical-grade Hydrogen-Alanine-Phenylalanine-Proline-beta-Naphthylamide Hydrochloride. This transformation serves multiple purposes including enhancement of chemical stability, improvement of solubility characteristics, and facilitation of crystallization processes [11].

Hydrochloride salt formation typically occurs through acid-base neutralization reactions between the free amino groups present in the peptide structure and hydrochloric acid. The tripeptide substrate contains multiple basic sites including the amino-terminal amino group and any basic amino acid side chains that can participate in salt formation [11]. The stoichiometry of salt formation depends on the number of basic sites available for protonation, with typical ratios ranging from 1:1 to 1:3 peptide to hydrochloric acid [11].

Solution-phase salt formation represents the most common approach for generating hydrochloride salts of peptide substrates. This method involves dissolving the purified free-base peptide in an appropriate solvent system, typically water or aqueous organic mixtures, followed by careful addition of hydrochloric acid solution [12]. The pH of the reaction mixture requires precise control to ensure complete protonation of basic sites while avoiding over-acidification that could lead to unwanted side reactions [12].

Alternative salt formation methodologies include solid-state reactions between the free-base peptide and gaseous hydrogen chloride. This approach offers advantages for moisture-sensitive compounds and enables precise control of salt stoichiometry [12]. The reaction typically proceeds at elevated temperatures under controlled atmospheric conditions to ensure complete conversion to the desired hydrochloride salt [12].

Ion exchange chromatography provides an efficient method for converting trifluoroacetate salts to hydrochloride salts during peptide purification. This technique employs strongly basic anion exchange resins in the chloride form to effect counterion exchange [12]. The peptide solution is loaded onto the resin, washed with water to remove trifluoroacetate ions, and eluted with aqueous acetic acid buffer to yield the desired hydrochloride salt [12].

Crystallization represents a crucial purification step that simultaneously achieves salt formation and product purification. The selection of appropriate crystallization solvents significantly impacts crystal quality, yield, and purity [13]. Common solvent systems include water-ethanol mixtures, water-acetonitrile systems, and buffered aqueous solutions [13]. The crystallization process must be carefully controlled to prevent incorporation of impurities and ensure consistent crystal morphology [13].

Precipitation techniques offer an alternative approach for hydrochloride salt formation and purification. This method involves dissolving the peptide in a suitable solvent followed by addition of hydrochloric acid and a precipitating agent such as diethyl ether or acetone [14]. The resulting precipitate contains the desired hydrochloride salt, which can be isolated by filtration and further purified by recrystallization [14].

Counter-ion effects significantly influence the physicochemical properties of peptide salts. Hydrochloride salts generally exhibit enhanced stability compared to trifluoroacetate salts, particularly for peptides containing free sulfhydryl groups that are susceptible to oxidation [11]. The choice of salt form affects solubility, stability, and bioavailability characteristics, making it an important consideration for pharmaceutical applications [15].

Purification of hydrochloride salts typically involves multiple recrystallization cycles to achieve pharmaceutical-grade purity. Each recrystallization step removes impurities through selective solubilization and crystallization of the desired product [13]. The process requires careful control of temperature, solvent composition, and nucleation conditions to optimize yield and purity [13].

Quality Control Through High-Performance Liquid Chromatography

High-Performance Liquid Chromatography serves as the primary analytical technique for quality control assessment of Hydrogen-Alanine-Phenylalanine-Proline-beta-Naphthylamide Hydrochloride throughout the synthetic process. This technique provides quantitative determination of product purity, identification of synthetic impurities, and verification of structural integrity [16].

Reversed-phase High-Performance Liquid Chromatography represents the most widely employed separation mode for peptide analysis. This technique utilizes hydrophobic interactions between the peptide analytes and alkyl-modified silica stationary phases to achieve separation based on differences in hydrophobicity [16]. The mobile phase typically consists of water-acetonitrile gradients containing trifluoroacetic acid or formic acid as ion-pairing agents [16].

Column selection significantly impacts separation efficiency and resolution of closely related impurities. Modern high-performance columns employing sub-2-micrometer particle sizes provide enhanced resolution and reduced analysis times [16]. Columns with specialized surface modifications, such as those incorporating MaxPeak High Performance Surfaces technology, minimize analyte-surface interactions and improve peak shape for basic peptides [17].

Mobile phase optimization requires careful consideration of pH, ionic strength, and organic modifier concentration to achieve optimal separation of the target compound from synthetic impurities [17]. The use of volatile buffer systems enables compatibility with mass spectrometric detection, providing additional structural confirmation [17]. Gradient optimization involves systematic evaluation of initial and final organic concentrations, gradient slope, and flow rate to maximize resolution while minimizing analysis time [17].

Detection wavelength selection capitalizes on the ultraviolet absorption characteristics of peptide bonds and aromatic amino acid residues. The peptide bond exhibits maximum absorption at 214 nanometers, providing sensitive detection for all peptide-containing species [18]. The beta-naphthylamide chromophore contributes additional ultraviolet absorption at higher wavelengths, enabling selective detection of the target compound [18].

Purity determination by High-Performance Liquid Chromatography involves integration of peak areas corresponding to the main product and all detectable impurities [19]. The purity calculation expresses the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram [19]. This method provides accurate quantification of product purity while identifying the nature and quantity of synthetic impurities [19].

Impurity profiling through High-Performance Liquid Chromatography enables identification of deletion sequences, truncated products, and side-reaction byproducts that may arise during synthesis [20]. Common impurities include sequences with missing amino acid residues, partially deprotected products, and dimeric species formed through intermolecular coupling reactions [20]. Advanced chromatographic methods can separate these closely related impurities, enabling accurate quantification and structural identification [20].

Method validation ensures the reliability and reproducibility of High-Performance Liquid Chromatography analysis according to International Conference on Harmonisation guidelines [20]. Validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [20]. These studies demonstrate that the analytical method is suitable for its intended purpose and provides reliable results under routine operating conditions [20].

Stability-indicating method development incorporates stress testing to evaluate the chromatographic separation of degradation products from the parent compound [20]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions generate potential degradation products that must be resolved from the main peak [20]. This approach ensures that the analytical method can accurately determine product purity in the presence of degradation products that may form during storage [20].

Quantitative analysis capabilities enable determination of peptide content through external standard calibration or amino acid analysis [19]. The peptide content represents the actual amount of target compound relative to the total sample weight, accounting for water content, salts, and other non-peptide components [19]. This information is essential for accurate dosing in biological applications and quality control specifications [19].